N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN3O2S2 and its molecular weight is 381.89. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
A study by Saravanan et al. (2016) focuses on the structural analysis of a similar acetamide compound, revealing the orientation of the chlorophenyl ring in relation to the thiazole ring and detailing the molecular interactions within the crystal structure. This foundational understanding supports further exploration into the compound's applications in materials science and crystallography (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Antibacterial Activity
Research on derivatives of the compound, particularly focusing on their antibacterial properties, indicates moderate to good activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Activities
A study by Duran and Demirayak (2012) synthesized derivatives of a closely related compound and evaluated their anticancer activities against a panel of human tumor cell lines. Compounds exhibited reasonable activity, especially against melanoma-type cell lines, highlighting the potential for anticancer drug development (Duran & Demirayak, 2012).
Chemical Properties and Synthesis
Research on the synthesis and characterization of related compounds, including their chemical properties such as pKa values, provides valuable insights for pharmaceutical chemistry and drug design. Studies on these derivatives underscore the importance of structural nuances in determining chemical behavior and biological activity (Duran & Canbaz, 2013).
Pharmacological Evaluations
Kumar and Mishra (2020) synthesized new derivatives and evaluated their pharmacological profiles, including analgesic and anti-inflammatory activities. These findings support the compound's utility in pain and inflammation management, offering a basis for further pharmaceutical development (Kumar & Mishra, 2020).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c17-10-1-3-11(4-2-10)19-15(22)9-24-16-20-13(8-23-16)7-14(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUAWOSIDMLOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.